molecular formula C22H22N2O3S B3524323 N-[4-(benzyloxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea

N-[4-(benzyloxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea

Cat. No.: B3524323
M. Wt: 394.5 g/mol
InChI Key: HUCCTOAOZOVLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(benzyloxy)phenyl]-N’-(3,4-dimethoxyphenyl)thiourea” is a chemical compound. The name suggests that it contains a thiourea group, which is a functional group with the formula (R1R2N)(R3R4N)C=S. Thioureas are related to thioamides, with the C=S group being analogous to the C=O group, and also to urea .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would include a thiourea group attached to two different phenyl rings. One of these rings would have a benzyloxy (benzyl ether) substituent, and the other would have two methoxy (methyl ether) substituents .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can form bonds with electrophiles. They can also be oxidized. The specific reactions that “N-[4-(benzyloxy)phenyl]-N’-(3,4-dimethoxyphenyl)thiourea” would participate in would depend on the exact conditions and reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties would depend on the exact structure of the compound and could be influenced by factors like the presence of the ether and thiourea groups .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drugs or bioactive compounds. Without specific information or research on this compound, it’s not possible to provide a mechanism of action .

Future Directions

Future research on this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity, if any .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-phenylmethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-25-20-13-10-18(14-21(20)26-2)24-22(28)23-17-8-11-19(12-9-17)27-15-16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCCTOAOZOVLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(benzyloxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-[4-(benzyloxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[4-(benzyloxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea
Reactant of Route 4
Reactant of Route 4
N-[4-(benzyloxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea
Reactant of Route 5
Reactant of Route 5
N-[4-(benzyloxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.